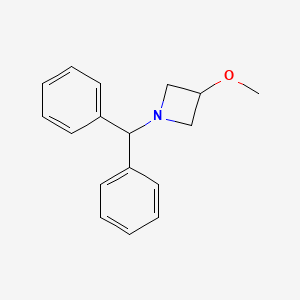

1-Benzhydryl-3-methoxyazetidine

描述

Historical Context and Evolution of Azetidine (B1206935) Chemistry in Synthetic Methodologies

The synthesis of azetidines has historically been a challenge for chemists due to the inherent ring strain of the four-membered ring. Early synthetic methods were often low-yielding and lacked general applicability. However, the 20th and 21st centuries have seen a significant evolution in synthetic methodologies, making these compounds more accessible. Key developments include advances in intramolecular cyclization reactions, [2+2] cycloadditions, and the functionalization of pre-existing azetidine rings. These methods have allowed for the creation of a diverse range of substituted azetidines with controlled stereochemistry, a crucial aspect for biological activity.

The Azetidine Scaffold in Contemporary Medicinal Chemistry Research

The azetidine scaffold is now considered a "privileged" structure in medicinal chemistry. Its rigid, three-dimensional nature provides a defined orientation for substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of an azetidine ring can also favorably modulate the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical for drug development. As a result, the azetidine motif can be found in a wide array of compounds investigated for various therapeutic areas.

Rationale for Advanced Research on 1-Benzhydryl-3-methoxyazetidine

While specific, in-depth research on this compound is not extensively published, the rationale for its investigation can be inferred from its constituent parts. The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a common feature in many biologically active compounds. nih.gov It imparts significant lipophilicity and can engage in various non-covalent interactions with protein targets. The 3-methoxyazetidine (B35406) moiety offers a rigid scaffold with a specific exit vector from the methoxy (B1213986) group, allowing for further chemical modification. The combination of the bulky, lipophilic benzhydryl group with the constrained, polar azetidine ring creates a unique chemical entity. Researchers are likely interested in this compound as a building block or scaffold to synthesize more complex molecules for screening in various disease models. The rationale is to explore how this specific combination of structural features influences biological activity and drug-like properties.

Scope and Objectives of Current Research Directions on this compound

The current research directions involving this compound appear to be primarily in the realm of chemical synthesis and library development for drug discovery. The objective of such research is to utilize this compound as a starting material or intermediate for the creation of novel, diverse chemical libraries. These libraries can then be screened against a wide range of biological targets to identify new lead compounds. The scope of this research likely includes the development of efficient synthetic routes to this compound and its derivatives, as well as the exploration of its utility in creating molecules with potential therapeutic applications in areas where benzhydryl-containing compounds have previously shown promise.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C17H19NO |

| Molecular Weight | 253.34 g/mol |

| CAS Number | 36476-82-1 |

| Appearance | Solid |

| Boiling Point | 335.1 °C at 760 mmHg |

| Flash Point | 99 °C |

| Density | 1.11 g/cm³ |

Structure

3D Structure

属性

IUPAC Name |

1-benzhydryl-3-methoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-19-16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJQFXRPQYYFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344513 | |

| Record name | 1-Benzhydryl-3-methoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36476-82-1 | |

| Record name | 1-Benzhydryl-3-methoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of 1-Benzhydryl-3-methoxyazetidine, providing insights into the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectroscopy for Connectivity Analysis

Proton (¹H) NMR spectroscopy would provide the initial and highly detailed map of the proton framework of this compound. The spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons of the two phenyl rings on the benzhydryl group would likely appear as a complex multiplet in the downfield region (typically δ 7.2-7.5 ppm). The single proton of the benzhydryl methine group would likely resonate as a singlet or a narrowly split multiplet. The protons on the azetidine (B1206935) ring would exhibit characteristic shifts and coupling patterns, providing crucial information about their relative stereochemistry. The methoxy (B1213986) group would present as a sharp singlet, typically around δ 3.3 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic (C₆H₅)₂ | 7.2 - 7.5 | Multiplet |

| Benzhydryl CH | ~4.5 | Singlet/Multiplet |

| Azetidine CH-O | ~4.0 | Multiplet |

| Azetidine CH₂ | 2.8 - 3.5 | Multiplets |

| Methoxy OCH₃ | ~3.3 | Singlet |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific conformation of the molecule.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

To delineate the carbon framework, Carbon-13 (¹³C) NMR spectroscopy is indispensable. The spectrum would display a unique signal for each carbon atom in a distinct chemical environment. The two phenyl rings would show a set of signals in the aromatic region (δ 120-145 ppm). The benzhydryl methine carbon would be expected around δ 75-80 ppm. The carbons of the azetidine ring would appear in the aliphatic region, with the carbon attached to the methoxy group being the most downfield of the ring carbons. The methoxy carbon itself would resonate at approximately δ 55-60 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C (Quaternary) | 140 - 145 |

| Aromatic CH | 125 - 130 |

| Benzhydryl CH | 75 - 80 |

| Azetidine CH-O | 65 - 70 |

| Azetidine CH₂ | 50 - 60 |

| Methoxy OCH₃ | 55 - 60 |

Note: These are predicted chemical shift ranges and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Correlation

To definitively connect the proton and carbon frameworks, a suite of two-dimensional (2D) NMR experiments would be utilized.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the protons on the azetidine ring, helping to establish their connectivity and spatial relationships.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the entire molecular structure. For example, HMBC would show correlations from the benzhydryl proton to the carbons of the phenyl rings and to the nitrogen-adjacent carbons of the azetidine ring, confirming the attachment of the benzhydryl group to the nitrogen atom.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and the fragmentation pathways of a molecule, further corroborating its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the protonated molecule, [M+H]⁺. The calculated exact mass for C₁₇H₁₉NO is 253.1467. An experimental HRMS measurement provides a highly accurate mass, typically to within a few parts per million (ppm), which serves as strong evidence for the elemental composition of the molecule.

| Ion | Calculated Exact Mass |

| [C₁₇H₁₉NO + H]⁺ | 254.1545 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the protonated parent ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation would be expected. A primary fragmentation pathway would likely involve the cleavage of the bond between the nitrogen of the azetidine ring and the benzhydryl group, leading to the formation of a stable benzhydryl cation (m/z 167) and the neutral 3-methoxyazetidine (B35406) fragment. Other fragmentation patterns could involve the loss of the methoxy group or rearrangements within the azetidine ring. Analyzing these fragmentation patterns provides a robust confirmation of the proposed structure.

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₁₃H₁₁]⁺ | Benzhydryl cation | 167 |

| [C₄H₈NO]⁺ | 3-Methoxyazetidine fragment cation | 86 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the absolute configuration and conformational preferences of molecules, as well as for analyzing the intricate network of intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

To definitively establish the molecular structure of this compound, a single-crystal X-ray diffraction analysis would be the gold standard. researchgate.netmdpi.com This technique involves irradiating a high-quality single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then meticulously analyzed to construct a three-dimensional electron density map.

A summary of typical crystallographic data that would be obtained is presented in Table 1.

Table 1: Representative Crystallographic Data for a Small Molecule

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Density (calculated) | The calculated density of the crystal. |

Analysis of Intermolecular Interactions in Crystalline State

The arrangement of molecules in a crystal is dictated by a variety of non-covalent interactions. nih.govcardiff.ac.ukresearchgate.net Understanding these interactions is crucial for comprehending the solid-state properties of a compound. In the crystalline state of this compound, several types of intermolecular interactions would be anticipated.

The primary interactions would likely involve hydrogen bonds, where the nitrogen atom of the azetidine ring could act as a hydrogen bond acceptor. cardiff.ac.uk Additionally, weaker C-H···O and C-H···π interactions may be present, involving the methoxy group and the aromatic phenyl rings. cardiff.ac.uk The phenyl rings themselves could participate in π-π stacking interactions, further stabilizing the crystal lattice. nih.gov A detailed analysis of the crystal structure would map out these interactions, providing insights into the forces that govern the supramolecular assembly of the compound.

Advanced Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a fundamental tool for identifying the functional groups present in a molecule and for probing its conformational landscape. researchgate.net

FT-IR Spectroscopy would be expected to show characteristic absorption bands corresponding to the various functional groups in this compound. These would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, C-N stretching of the azetidine ring, and C-O stretching of the methoxy group. The positions and intensities of these bands provide a unique spectral fingerprint of the compound.

Raman Spectroscopy , which is complementary to FT-IR, would also be employed. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. Therefore, it would provide valuable information about the C-C stretching modes of the phenyl rings and the skeletal vibrations of the azetidine ring.

By comparing the experimental FT-IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. researchgate.net This comparison can also help to identify different conformers of the molecule that may be present in the sample.

A summary of expected vibrational frequencies is provided in Table 2.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| C-N (Azetidine) | Stretching | 1250-1020 |

| C-O (Methoxy) | Stretching | 1250-1000 |

Computational Chemistry and Theoretical Investigations of 1 Benzhydryl 3 Methoxyazetidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modern computational chemistry. These methods are used to predict a wide array of molecular properties with a high degree of accuracy.

DFT studies would be the cornerstone of any computational investigation into 1-Benzhydryl-3-methoxyazetidine. By solving approximations of the Schrödinger equation, DFT can elucidate the molecule's electronic structure, which in turn governs its reactivity and spectroscopic characteristics. Key parameters that would be calculated include the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential (MEP). The MEP, for instance, can identify electron-rich and electron-poor regions of the molecule, offering clues about its intermolecular interactions.

Furthermore, DFT calculations are instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecule's structure. While no specific DFT studies on this compound were found, the general approach is well-established for a wide range of organic molecules. nih.govepstem.net

A detailed analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the reactivity and stability of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity.

These calculations would reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack. For instance, the nitrogen atom of the azetidine (B1206935) ring is expected to have a significant contribution to the HOMO, making it a likely site for protonation or other electrophilic interactions.

The four-membered azetidine ring is not planar and can adopt a puckered conformation. Computational methods are essential for exploring the conformational landscape of this compound to identify the most stable three-dimensional structures. By systematically rotating the bonds, particularly around the C-N bond connecting the benzhydryl group and the azetidine ring, and the C-O bond of the methoxy (B1213986) group, a potential energy surface can be generated. This surface reveals the various low-energy conformers and the energy barriers between them. The bulky benzhydryl group is expected to significantly influence the preferred conformation of the azetidine ring.

Theoretical chemistry plays a vital role in elucidating reaction mechanisms. nih.gov For the synthesis or reactions of this compound, computational methods can be used to locate and characterize the transition state structures. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the activation energy—the energy difference between the reactants and the transition state—researchers can predict the feasibility of a proposed reaction pathway. For example, in the synthesis of related 3-methoxyazetidines, theoretical rationalizations of the reaction mechanism have been reported, providing insights into the rearrangement processes involved. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the azetidine framework in this compound. By simulating the motion of the atoms over a period of time, MD simulations can reveal how the molecule flexes and changes its shape in different environments, such as in a solvent or interacting with a biological target. This is particularly important for understanding how the molecule might bind to a receptor or enzyme, as its flexibility can allow it to adapt to the shape of the binding site. These simulations would track the puckering of the azetidine ring and the rotational freedom of the benzhydryl and methoxy substituents.

Ligand-Target Docking and Scoring for Biological Interaction Prediction

In the realm of computational drug discovery, ligand-target docking is a pivotal technique used to predict the preferred orientation of a small molecule when bound to a larger molecule, typically a protein receptor. This method allows for the elucidation of potential binding modes and the estimation of binding affinity, which is crucial in assessing the biological activity of a compound. For this compound, a molecule with potential pharmacological relevance, docking studies can provide significant insights into its mechanism of action.

The process involves the three-dimensional structures of both the ligand (this compound) and the target protein. While experimental structures from techniques like X-ray crystallography or NMR spectroscopy are preferred, homology modeling can be employed to generate a reliable protein model if an experimental structure is unavailable. nih.gov

A docking simulation would place the flexible this compound molecule into the binding site of a selected target protein. The algorithm then samples a vast number of possible conformations and orientations of the ligand within the binding site, calculating the interaction energy for each pose. These calculations consider various forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding.

The output of a docking simulation is a set of binding poses ranked by a scoring function. This score provides a qualitative estimate of the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction. For instance, hypothetical docking of this compound against a panel of neuronal receptors might yield the binding energies presented in the table below. Such data would be instrumental in prioritizing this compound for further in vitro and in vivo testing against specific biological targets.

Hypothetical Docking Scores of this compound with Various Receptors

| Target Protein | Binding Energy (kcal/mol) | Predicted Interacting Residues |

| Dopamine (B1211576) Transporter (DAT) | -9.8 | Asp79, Ser149, Phe320 |

| Serotonin (B10506) Transporter (SERT) | -8.5 | Tyr95, Ile172, Phe335 |

| Norepinephrine (B1679862) Transporter (NET) | -8.9 | Phe72, Val148, Tyr152 |

| Muscarinic M1 Receptor | -7.2 | Tyr106, Trp157, Asn382 |

| Sigma-1 Receptor | -10.2 | Glu172, Tyr173, Trp164 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While ligand-target docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the behavior of the ligand-receptor complex over time. MD simulations apply the laws of classical mechanics to model the atomic-level movements of the system, providing a more realistic representation of the biological environment.

For this compound, an MD simulation would typically be performed on the most promising docked pose. The complex would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then calculate the forces between all atoms in the system and integrate Newton's equations of motion over a series of small time steps, typically in the femtosecond range.

These simulations can reveal crucial information about the stability of the ligand in the binding pocket, the conformational changes in the protein upon ligand binding, and the role of individual amino acid residues and water molecules in mediating the interaction. Key parameters analyzed from an MD trajectory include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds over time.

Hypothetical Molecular Dynamics Simulation Parameters for this compound-Target Complex

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Temperature | 310 K |

| Pressure | 1 atm |

| Solvent | TIP3P Water Model |

By analyzing the trajectory of the simulation, researchers can gain a deeper understanding of the energetic and entropic contributions to binding, which are not fully captured by docking scores alone.

In Silico Prediction of Chemical Reactivity, Selectivity, and Reaction Pathways

Computational chemistry also provides powerful tools for predicting the chemical reactivity and potential metabolic fate of a molecule like this compound. Methods based on quantum mechanics, such as Density Functional Theory (DFT), can be used to calculate the electronic structure of the molecule and identify sites that are most susceptible to chemical reactions.

For this compound, DFT calculations could reveal that the nitrogen atom in the azetidine ring is a likely site for protonation or interaction with electrophiles due to its lone pair of electrons. The aromatic rings of the benzhydryl group would be predicted to be susceptible to electrophilic aromatic substitution.

Furthermore, computational methods can be employed to model entire reaction pathways, for instance, the potential metabolism of this compound by cytochrome P450 enzymes. By calculating the activation energies for various potential metabolic transformations, such as N-dealkylation or aromatic hydroxylation, researchers can predict the most likely metabolites.

Hypothetical Predicted Sites of Metabolism for this compound

| Metabolic Reaction | Predicted Site | Relative Likelihood |

| N-debenzhydrylation | Azetidine Nitrogen | High |

| O-demethylation | Methoxy Group | Moderate |

| Aromatic Hydroxylation | para-position of Benzhydryl Rings | Moderate |

| Azetidine Ring Opening | C-N bonds of the azetidine ring | Low |

These in silico predictions of reactivity and metabolism are invaluable in the early stages of drug development for identifying potentially reactive or metabolically unstable moieties within a molecule, guiding the design of more stable and effective analogues.

Structure Activity Relationship Sar and Biological Evaluation of 1 Benzhydryl 3 Methoxyazetidine Derivatives

Identification and Characterization of Molecular Targets

The versatility of the 1-benzhydrylazetidine (B26936) core allows for its derivatization to target a range of biological molecules, including enzymes and signaling pathway components.

Currently, there is no publicly available scientific literature detailing the specific protein kinase inhibition profiles of 1-Benzhydryl-3-methoxyazetidine or its direct derivatives against Tropomyosin receptor kinases (Trk) or Cyclin-Dependent Kinase (CDK) complexes. While other heterocyclic scaffolds, such as benzimidazoles and indazoles, have been extensively studied as CDK inhibitors, research specifically documenting the structure-activity relationships of benzhydrylazetidine derivatives in this area has not been reported. hilarispublisher.comfrontiersin.orgnih.gov

Derivatives of the 1-benzhydrylazetidine scaffold have been investigated as potent and selective inhibitors of the α/β-hydrolase domain containing 6 (ABHD6) enzyme. ABHD6 is a transmembrane serine hydrolase that plays a role in regulating the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), making it a therapeutic target for neuroprotection, inflammation, and metabolic diseases. nih.gov

In a key study, a series of carbamate (B1207046) inhibitors were synthesized using 1-benzhydrylazetidin-3-ol (B14779) as a foundational chemical scaffold. The research aimed to explore the structure-activity relationship (SAR) by modifying three distinct regions of the molecule: the carbamate group (Region A), the cycloamine-linker, which is the azetidine (B1206935) ring (Region B), and the distal aromatic benzhydryl group (Region C). The goal was to enhance potency for ABHD6 while ensuring high selectivity over other serine hydrolases like monoacylglycerol lipase (B570770) (MGL) and fatty acid amide hydrolase (FAAH).

Modifications to the benzhydryl moiety (Region C) were introduced to explore hydrophobic interactions within the ABHD6 binding pocket. The study led to the discovery of inhibitors with single-digit nanomolar potency and over 1000-fold selectivity against MGL and FAAH. nih.gov These inhibitors work by irreversibly carbamylating the catalytic serine residue (Ser148) within the active site of the ABHD6 enzyme.

Below is a table summarizing the inhibitory activity of selected compounds from the study that incorporate the benzhydryl-azetidine moiety.

Table 1: Inhibitory Activity of 1-Benzhydrylazetidine Derivatives against ABHD6, MGL, and FAAH IC₅₀ values represent the concentration required for 50% inhibition.

| Compound | ABHD6 IC₅₀ (nM) | MGL IC₅₀ (nM) | FAAH IC₅₀ (nM) | Selectivity (MGL/ABHD6) | Selectivity (FAAH/ABHD6) |

| Derivative 1 | 8.4 ± 1.1 | >10000 | >10000 | >1190 | >1190 |

| Derivative 2 | 4.5 ± 0.8 | >10000 | >10000 | >2222 | >2222 |

| Derivative 3 | 25.0 ± 3.5 | >10000 | >10000 | >400 | >400 |

This table is generated based on data reported in scientific literature for derivatives of the 1-benzhydrylazetidine scaffold.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates cellular defense against oxidative stress by activating the expression of antioxidant response element (ARE)-driven genes. nih.govmdpi.com Under normal conditions, Nrf2 is bound by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov Activators of the Nrf2 pathway typically work by modifying cysteine residues on Keap1, leading to Nrf2 release, nuclear translocation, and subsequent gene expression.

A review of the current scientific literature reveals no specific studies on the modulation of the Nrf2 activation pathway by this compound or its derivatives. While various chemical classes have been identified as Nrf2 activators, the potential for compounds based on the benzhydrylazetidine scaffold to act on the Keap1/Nrf2/ARE pathway has not been reported. frontiersin.orgunibo.it

While research on this compound itself is limited, studies on related structures containing a benzhydryl moiety have shown antimicrobial properties. A series of N-benzhydryl-2-(piperidin-1-yl)acetamide derivatives were synthesized and evaluated for their effectiveness against various bacterial and fungal strains. researchgate.net

The mechanism of action for many antimicrobial agents involves the disruption of essential cellular processes, such as cell wall synthesis, protein synthesis, or DNA replication. arabjchem.orgnih.gov For heterocyclic compounds like benzimidazoles, which share some structural similarities with the purine (B94841) bases in DNA, the mechanism can involve interference with microbial biopolymers. nih.gov

In the study of benzhydryl-containing amide derivatives, one compound demonstrated notable antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, and was particularly effective against the fungus Candida albicans. researchgate.net The structure-activity relationship indicated that the presence of the benzhydryl group was a key contributor to its antimicrobial efficacy. researchgate.net

The minimum inhibitory concentrations (MIC) for the most active compound from this series are presented below.

Table 2: Minimum Inhibitory Concentration (MIC) of a Benzhydryl-Containing Amide Derivative

| Microorganism | MIC (µg/mL) |

| Pseudomonas aeruginosa | 62.5 |

| Staphylococcus aureus | 125 |

| Candida albicans | 31.25 |

This table is generated based on data reported in scientific literature for a compound containing the benzhydryl moiety. researchgate.net

Elucidation of Molecular Interactions and Binding Modes

Understanding how a ligand interacts with its biological target at a molecular level is fundamental for drug design and optimization. This involves characterizing the binding affinity and identifying the specific interactions that stabilize the ligand-receptor complex.

In vitro receptor binding assays are essential for determining the affinity of a compound for its target, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). nih.govbiorxiv.org These studies often use radiolabeled ligands to quantify the displacement by a test compound, allowing for the calculation of its binding affinity. nih.gov

Based on available scientific literature, specific in vitro receptor binding studies and affinity determination data for this compound and its derivatives are not reported. While SAR studies for other chemical series often include detailed binding affinity tables for a variety of receptors, such data has not been published for the benzhydrylazetidine class of compounds. drugbank.comnih.gov

Biochemical Characterization of Enzyme Active Site Interactions and Inhibition Kinetics

The interaction of this compound derivatives with the active sites of monoamine transporters—dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET)—is a key determinant of their biological activity. While direct crystallographic data for this specific compound class is limited, insights can be drawn from studies on analogous structures and general principles of ligand-transporter interactions.

Monoamine transporters are integral membrane proteins that facilitate the reuptake of neurotransmitters from the synaptic cleft. Inhibitors of these transporters typically bind to the outward-facing conformation, blocking the substrate binding site and preventing neurotransmitter translocation. nih.gov The 1-benzhydryl moiety is a common pharmacophore in many potent DAT inhibitors, where the two phenyl rings are thought to engage in hydrophobic and pi-stacking interactions within a pocket of the transporter.

The kinetics of inhibition by such compounds are often competitive, meaning the inhibitor directly competes with the endogenous substrate (e.g., dopamine) for binding to the active site. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity, with lower Ki values indicating more potent inhibition. For instance, studies on pyridazinobenzylpiperidine derivatives, another class of monoamine oxidase inhibitors, have demonstrated competitive reversible inhibition with Ki values in the micromolar to nanomolar range. nih.gov It is plausible that this compound derivatives exhibit similar competitive inhibition kinetics at DAT, SERT, and NET. The presence of the methoxy (B1213986) group on the azetidine ring can influence the binding affinity and selectivity through steric and electronic effects within the active site. Molecular modeling studies on other methoxy-containing compounds have highlighted the importance of such substituents in orienting the molecule within the binding pocket and forming specific interactions with key amino acid residues. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity Enhancement

The design of potent and selective monoamine transporter inhibitors based on the this compound scaffold follows several key principles aimed at optimizing the compound's interaction with its target transporters. A primary strategy involves modifying the core structure to enhance binding affinity for one transporter over others, thereby improving the selectivity profile.

Lead optimization efforts for compounds targeting monoamine transporters often focus on achieving a balance between potency and a desirable pharmacokinetic profile. For atypical dopamine transporter inhibitors, the goal is often to develop compounds with a lower potential for abuse compared to traditional stimulants like cocaine. nih.gov This can sometimes be achieved by designing molecules that induce a different conformational state in the transporter or have slower binding kinetics. nih.gov The 1-benzhydryl group is a well-established pharmacophore for DAT inhibition, and its substitution pattern can be systematically varied to fine-tune activity. documentsdelivered.com The azetidine ring serves as a rigid scaffold that positions the benzhydryl and methoxy groups in a defined spatial orientation. The nitrogen atom of the azetidine ring is typically protonated at physiological pH, forming a crucial ionic interaction with an acidic residue (e.g., Asp79 in human DAT) in the transporter's binding site.

Systematic modifications of the this compound structure can have a profound impact on its biological activity and selectivity for DAT, SERT, and NET.

Benzhydryl Ring Substituents: The addition of substituents to the phenyl rings of the benzhydryl group can significantly alter potency and selectivity. For example, in studies of modafinil (B37608) analogues, the introduction of para-halo substituents on the aryl rings influenced binding affinity at DAT, SERT, and NET. documentsdelivered.com Similarly, for bicifadine (B1205413) analogs, substitutions on the aromatic rings were crucial for achieving selectivity, with a 2-thienyl compound showing norepinephrine selectivity. nih.gov It is anticipated that similar modifications to the benzhydryl rings of this compound would modulate its interaction with the hydrophobic pockets of the monoamine transporters.

Azetidine Ring Substituents: The 3-methoxy group on the azetidine ring is a key feature. Its size, polarity, and hydrogen bonding capacity can influence the compound's orientation within the binding site and its interaction with specific amino acid residues. In other classes of compounds, the introduction of a methoxy group has been shown to impair certain enzymatic reactions. nih.gov The replacement of the methoxy group with other substituents of varying size and electronics would likely lead to significant changes in potency and selectivity.

Azetidine Nitrogen Substitutions: While the core structure specifies a benzhydryl group on the nitrogen, modifications at this position in related scaffolds have been explored. However, the benzhydryl moiety is often critical for high-affinity DAT binding.

The table below summarizes the expected impact of structural modifications on the biological activity of this compound derivatives, based on SAR studies of analogous compounds.

| Structural Modification | Expected Impact on Biological Activity | Rationale based on Analogous Compounds |

| Halogen substitution on benzhydryl rings | Modulation of potency and selectivity for DAT, SERT, and NET | SAR of modafinil analogues showed that para-halo substituents alter transporter binding affinities. documentsdelivered.com |

| Replacement of methoxy group | Significant changes in potency and selectivity | The methoxy group's properties influence binding orientation; its replacement would alter these interactions. nih.gov |

| Introduction of bulky substituents on azetidine ring | Potential decrease in potency due to steric hindrance | The binding pocket of monoamine transporters has finite space. |

| Modification of the azetidine ring itself | Alteration of the spatial orientation of key pharmacophoric elements | The rigid azetidine scaffold is crucial for positioning the benzhydryl and methoxy groups. |

In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions and Metabolic Considerations

The ADMET profile of a drug candidate is a critical determinant of its clinical success. For this compound derivatives, in vitro assays are essential for predicting their behavior in the body.

Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of most drugs. nih.gov Inhibition or induction of these enzymes can lead to drug-drug interactions, altering the plasma concentrations of co-administered drugs and potentially causing toxicity or reduced efficacy. youtube.com

It is crucial to evaluate the potential of this compound derivatives to inhibit or induce key CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. In vitro assays using human liver microsomes or recombinant CYP enzymes are typically employed for this purpose. These studies determine the IC50 values for inhibition of specific CYP isoforms. A low IC50 value suggests a higher risk of clinically significant drug-drug interactions. nih.gov Given that many centrally acting drugs are metabolized by CYPs, understanding these interactions is paramount. For example, some inhibitors can act reversibly, while others can be mechanism-based inactivators, which have a more prolonged effect. nih.gov

P-glycoprotein (P-gp), an efflux transporter highly expressed at the blood-brain barrier, in the intestine, and in other tissues, plays a crucial role in limiting the brain penetration and oral absorption of many drugs. nih.govpharmgkb.org Therefore, it is essential to determine whether this compound derivatives are substrates or inhibitors of P-gp.

Compounds that are P-gp substrates may have limited brain exposure, which would be detrimental for a centrally acting drug. Conversely, compounds that inhibit P-gp could increase the brain penetration of co-administered drugs that are P-gp substrates, potentially leading to adverse effects. nih.gov In vitro models, such as Caco-2 cell monolayers or cells overexpressing P-gp, are used to assess P-gp interactions. nih.gov These assays measure the bidirectional transport of the compound across the cell monolayer to determine the efflux ratio. An efflux ratio significantly greater than one suggests that the compound is a P-gp substrate. P-gp inhibition is typically assessed by measuring the transport of a known P-gp substrate in the presence of the test compound. nih.gov

The table below outlines the key in vitro ADMET studies for this compound derivatives.

| ADMET Parameter | In Vitro Assay | Significance |

| CYP Inhibition | Incubation with human liver microsomes or recombinant CYP isoforms | Predicts potential for drug-drug interactions. nih.gov |

| CYP Induction | Treatment of cultured hepatocytes with the test compound | Assesses the potential to decrease the efficacy of co-administered drugs. |

| P-gp Substrate Status | Bidirectional transport across Caco-2 cell monolayers | Determines if brain penetration and oral absorption may be limited by P-gp efflux. nih.gov |

| P-gp Inhibition | Measurement of the transport of a known P-gp substrate with the test compound | Predicts potential for drug-drug interactions involving P-gp. nih.gov |

Advanced Applications and Future Directions in Azetidine Chemistry

1-Benzhydryl-3-methoxyazetidine as a Versatile Chemical Building Block for Complex Molecular Architectures

This compound is a key heterocyclic building block utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The benzhydryl (diphenylmethyl) group offers steric bulk and can influence the pharmacokinetic properties of a final compound, while the methoxy (B1213986) group at the 3-position provides a site for further functionalization.

The utility of the 1-benzhydryl-azetidine framework is highlighted by its use in the synthesis of various substituted azetidines. For instance, the related compound, 1-benzhydrylazetidin-3-ol (B14779), serves as a precursor for the synthesis of 3-amino-1-benzhydrylazetidine, a valuable intermediate for therapeutic agents. researchgate.net The presence of the benzhydryl group is crucial in these syntheses, often remaining as a key structural feature in the final products.

The methoxy group in this compound can act as a directing group or be transformed into other functionalities, making it a versatile handle for chemists. This versatility allows for the construction of diverse molecular architectures, including spirocyclic and fused ring systems, which are of significant interest in drug discovery for their three-dimensional character. technologynetworks.com

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 36476-82-1 | C17H19NO | 253.34 | Benzhydryl and methoxy functional groups. achmem.com |

| 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate | 133891-87-9 | C18H21NO3S | 331.44 | Azetidine (B1206935) structure with a sulfonate leaving group. |

| 1-Benzhydryl-3-(3-methoxyphenoxy)azetidine | N/A | C23H23NO2 | 345.43 | Features an additional methoxyphenoxy group. sigmaaldrich.com |

| 3-Amino-1-benzhydrylazetidine | N/A | C16H18N2 | 238.33 | Amino-functionalized benzhydryl-azetidine. researchgate.net |

Development of Novel Synthetic Methodologies Inspired by this compound Reactivity

The inherent ring strain of azetidines, including this compound, drives their unique reactivity and has inspired the development of novel synthetic methodologies. rsc.org The synthesis of azetidines themselves can be challenging, often requiring specialized techniques. medwinpublishers.com

One area of development is the creation of more efficient and environmentally friendly methods for azetidine synthesis. datainsightsmarket.com For example, titanium-mediated reactions have been shown to be effective for the synthesis of certain azetidines, offering a non-toxic and abundant catalyst option. technologynetworks.com

The reactivity of the C-N bond and the substituents on the azetidine ring are key areas of exploration. For instance, the methoxy group of this compound could potentially be displaced by various nucleophiles to introduce new functionalities. The development of catalytic and stereoselective methods for such transformations is a significant area of research, aiming to provide access to a wider range of structurally diverse azetidine derivatives.

Emerging Therapeutic Areas and Unexplored Biological Targets for Azetidine-Containing Compounds

Azetidine-containing compounds have shown promise in a variety of therapeutic areas. They are found in a number of approved drugs and are being investigated for the treatment of neurological disorders such as Parkinson's disease, Tourette's syndrome, and attention deficit disorder. technologynetworks.comsciencedaily.com The rigid azetidine scaffold can help to lock a molecule into a specific conformation, leading to improved binding affinity and selectivity for biological targets.

Recent research has identified azetidine derivatives as potent inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in cancer. acs.org Specifically, (R)-azetidine-2-carboxamides have demonstrated sub-micromolar inhibitory activity. acs.org Another emerging area is the development of azetidine-benzoxazole compounds as inhibitors of MerTK, a receptor tyrosine kinase involved in the immune response to tumors. nih.gov

The unique properties of the azetidine ring make it a valuable component in the design of molecules targeting a wide range of biological pathways. Unexplored areas for azetidine-containing compounds may include their use as probes for novel biological targets or as components of new materials with specific biological functions.

Table 2: Examples of Bioactive Azetidine Derivatives

| Compound Class | Therapeutic Target/Area | Research Findings |

| (R)-Azetidine-2-carboxamides | STAT3 | Sub-micromolar potency in inhibiting STAT3 DNA-binding activity. acs.org |

| Azetidine-benzoxazoles | MerTK | Potent in vivo target engagement and single-agent activity in a murine syngeneic tumor model. nih.gov |

| Spiro NH-azetidines | Neurological Disorders | Promising components for treatments of Parkinson's disease, Tourette's syndrome, and ADD. technologynetworks.comsciencedaily.com |

Future Prospects for Synergistic Computational and Experimental Approaches in Azetidine Research

The future of azetidine research will likely be characterized by a close integration of computational and experimental methods. Computational modeling can be used to predict the properties and reactivity of new azetidine derivatives, guiding synthetic efforts towards molecules with desired characteristics. This approach can save significant time and resources compared to traditional trial-and-error methods.

For example, computational studies can help to understand the factors that control the stereoselectivity of reactions involving azetidines, leading to the development of more efficient and selective synthetic routes. In drug discovery, computational docking studies can be used to predict how azetidine-containing molecules will bind to their biological targets, allowing for the rational design of more potent and selective inhibitors.

The combination of high-throughput screening, computational modeling, and advanced synthetic techniques will enable the rapid exploration of the chemical space around the azetidine scaffold. This synergistic approach will undoubtedly lead to the discovery of new azetidine-containing compounds with important applications in medicine, materials science, and beyond.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzhydryl-3-methoxyazetidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-closing strategies. For example, substituting a hydroxyl group (as in 1-Benzhydryl-3-hydroxyazetidine, CAS 18621-17-5 ) with a methoxy group via alkylation or Mitsunobu reactions. Protecting groups (e.g., Cbz in structurally similar compounds like Benzyl 3-methoxy-1-pyrrolidinecarboxylate, CAS 130403-95-1 ) may stabilize intermediates. Optimize solvents (e.g., THF, DMF) and catalysts (e.g., Pd/C for hydrogenolysis) to improve yields. Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, HSQC) to confirm stereochemistry and functional groups. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Purity assessment via HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water gradients) . Thermal stability can be studied via DSC or TGA .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Test solvents like DMSO, ethanol, or aqueous buffers with surfactants (e.g., Tween-80). Use sonication or heating to enhance dissolution. Quantify solubility via UV-spectrophotometry or nephelometry. Validate with spiked controls in biological matrices .

Advanced Research Questions

Q. What computational methods are effective for predicting the compound’s reactivity and binding affinity?

- Methodological Answer : Apply density functional theory (DFT) to model electronic properties and reaction pathways. Molecular dynamics (MD) simulations can predict ligand-protein interactions (e.g., docking studies with enzymes like CYP450). Validate predictions with experimental kinetics (e.g., SPR or ITC) .

Q. How should conflicting data from in vitro vs. in vivo studies be reconciled?

- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic differences (e.g., hepatic clearance, plasma protein binding). Use physiologically relevant in vitro models (e.g., 3D cell cultures or organ-on-a-chip systems). Cross-validate with LC-MS/MS for metabolite profiling .

Q. What strategies resolve contradictions in stability studies under varying pH and temperature?

- Methodological Answer : Perform accelerated stability testing (ICH guidelines) with forced degradation (acid/base hydrolysis, oxidative stress). Analyze degradation products via LC-MS. Use Arrhenius plots to extrapolate shelf-life. Compare results across multiple labs to identify methodological inconsistencies .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

- Methodological Answer : Synthesize analogs (e.g., replacing methoxy with hydroxyl or varying ring size) and test against target receptors (e.g., GPCRs). Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity. Cross-reference with databases like ChEMBL for scaffold hopping .

Q. What systematic review approaches identify knowledge gaps in the compound’s pharmacological applications?

- Methodological Answer : Conduct a scoping review (PRISMA-ScR framework) to map existing studies. Use tools like VOSviewer for bibliometric analysis. Prioritize gaps in mechanistic studies or toxicity profiles. Validate findings via meta-analysis of preclinical data .

Methodological Considerations for Data Robustness

- Triangulation : Combine experimental (e.g., synthetic yields), computational (e.g., DFT), and literature data to mitigate single-method biases .

- Standardization : Adopt impedance cardiography-inspired rigor (e.g., detailed reporting of reaction conditions, instrument calibration) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。